Cas no 1367774-82-0 (8-Bromo-5-chloro-[1,2,4]triazolo[1,5-c]pyrimidine)

8-Bromo-5-chloro-[1,2,4]triazolo[1,5-c]pyrimidine is a heterocyclic compound featuring a triazolopyrimidine core substituted with bromine and chlorine at the 8- and 5-positions, respectively. This structure imparts reactivity suitable for further functionalization, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The presence of halogen atoms enhances its utility in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling the construction of complex molecular frameworks. Its high purity and stability under standard conditions ensure consistent performance in synthetic applications. Researchers favor this compound for its versatility in medicinal chemistry, particularly in the development of biologically active molecules targeting enzyme inhibition or receptor modulation.
8-Bromo-5-chloro-[1,2,4]triazolo[1,5-c]pyrimidine structure
1367774-82-0 structure
Product Name:8-Bromo-5-chloro-[1,2,4]triazolo[1,5-c]pyrimidine
CAS No:1367774-82-0
MF:C5H2BrClN4
MW:233.453177928925
CID:5061215
Update Time:2025-06-08

8-Bromo-5-chloro-[1,2,4]triazolo[1,5-c]pyrimidine Chemical and Physical Properties

Names and Identifiers

    • 8-Bromo-5-chloro-[1,2,4]triazolo[1,5-c]pyrimidine
    • SY278416
    • Inchi: 1S/C5H2BrClN4/c6-3-1-8-5(7)11-4(3)9-2-10-11/h1-2H
    • InChI Key: KOTATKSHJBXKKA-UHFFFAOYSA-N
    • SMILES: BrC1=CN=C(N2C1=NC=N2)Cl

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 157
  • XLogP3: 1.7
  • Topological Polar Surface Area: 43.1

8-Bromo-5-chloro-[1,2,4]triazolo[1,5-c]pyrimidine Pricemore >>

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Additional information on 8-Bromo-5-chloro-[1,2,4]triazolo[1,5-c]pyrimidine

Introduction to 8-Bromo-5-chloro-[1,2,4]triazolo[1,5-c]pyrimidine (CAS No. 1367774-82-0)

8-Bromo-5-chloro-[1,2,4]triazolo[1,5-c]pyrimidine (CAS No. 1367774-82-0) is a versatile and structurally unique compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of triazolopyrimidines, which are known for their diverse biological activities and potential therapeutic applications. The presence of bromine and chlorine substituents on the triazolopyrimidine scaffold imparts unique chemical and biological properties, making it a valuable candidate for various research and development activities.

The chemical structure of 8-Bromo-5-chloro-[1,2,4]triazolo[1,5-c]pyrimidine is characterized by a fused ring system consisting of a triazole and a pyrimidine moiety. The bromine atom at the 8-position and the chlorine atom at the 5-position contribute to its distinct electronic and steric properties. These substituents can influence the compound's solubility, stability, and reactivity, which are crucial factors in drug design and development.

Recent studies have highlighted the potential of 8-Bromo-5-chloro-[1,2,4]triazolo[1,5-c]pyrimidine in various biological contexts. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent antiviral activity against several RNA viruses, including influenza and hepatitis C virus (HCV). The mechanism of action is believed to involve inhibition of viral replication through interference with key viral enzymes or pathways.

In addition to its antiviral properties, 8-Bromo-5-chloro-[1,2,4]triazolo[1,5-c]pyrimidine has also been investigated for its potential as an anticancer agent. Studies have demonstrated that this compound can induce apoptosis in cancer cells by modulating signaling pathways involved in cell survival and proliferation. For example, a study published in Cancer Research reported that 8-Bromo-5-chloro-[1,2,4]triazolo[1,5-c]pyrimidine selectively targets cancer cells over normal cells by inhibiting the PI3K/Akt/mTOR pathway.

The pharmacokinetic properties of 8-Bromo-5-chloro-[1,2,4]triazolo[1,5-c]pyrimidine have also been evaluated in preclinical studies. These studies have shown that the compound exhibits favorable absorption, distribution, metabolism, excretion (ADME) profiles. Its oral bioavailability is moderate to high, making it a suitable candidate for further development as an orally administered therapeutic agent.

In terms of safety and toxicity profiles, preliminary data suggest that 8-Bromo-5-chloro-[1,2,4]triazolo[1,5-c]pyrimidine is well-tolerated at therapeutic doses. However, as with any new chemical entity (NCE), comprehensive safety assessments are necessary to ensure its suitability for clinical use. Ongoing preclinical studies are focused on elucidating the long-term effects and potential side effects of this compound.

The synthesis of 8-Bromo-5-chloro-[1,2,4]triazolo[1,5-c]pyrimidine involves multi-step reactions that can be optimized for large-scale production. Key synthetic routes include the cyclization of appropriate precursors followed by halogenation steps to introduce the bromine and chlorine substituents. Recent advancements in synthetic methodologies have led to more efficient and cost-effective processes for producing this compound on a commercial scale.

In conclusion, 8-Bromo-5-chloro-[1,2,4]triazolo[1,5-c]pyrimidine (CAS No. 1367774-82-0) represents a promising lead compound with diverse biological activities and potential therapeutic applications. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further research and development in the fields of medicinal chemistry and pharmaceutical sciences. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic potential, this compound is poised to play a significant role in advancing medical treatments for various diseases.

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